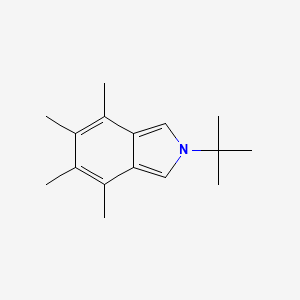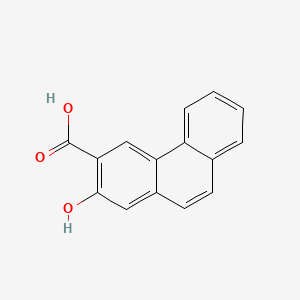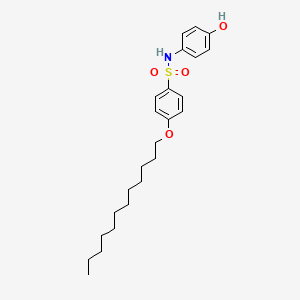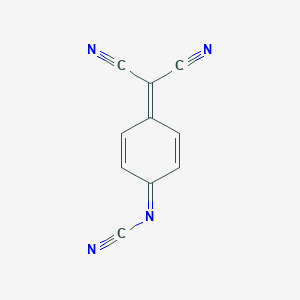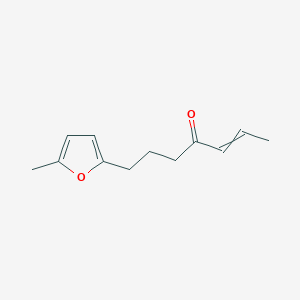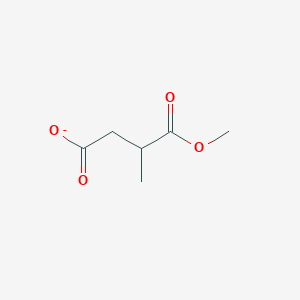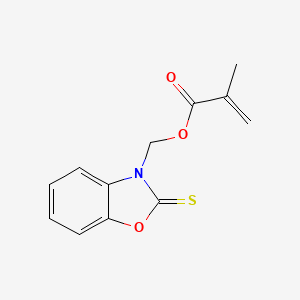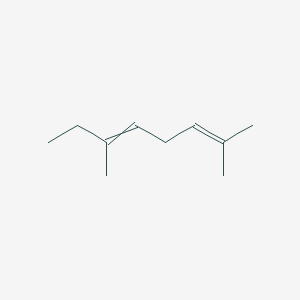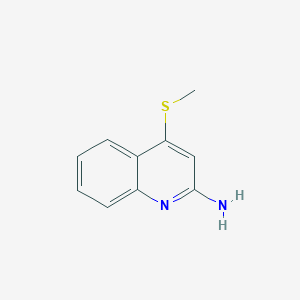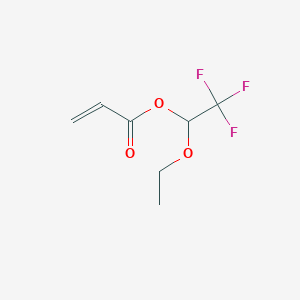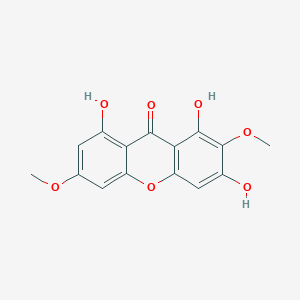
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of organic compounds known for their diverse biological activities Xanthones are characterized by a dibenzo-γ-pyrone framework, which consists of two benzene rings connected by a central pyrone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one typically involves the condensation of appropriately substituted salicylic acids with phenol derivatives. One common method includes the use of salicylic acid derivatives and phenol derivatives under acidic conditions, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of laboratory-scale synthetic routes. This includes the use of catalysts such as zinc chloride or phosphoryl chloride to enhance yield and reduce reaction times . Microwave-assisted synthesis has also been explored to improve efficiency .
化学反应分析
Types of Reactions
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthone derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways.
相似化合物的比较
Similar Compounds
1,3,6-Trihydroxy-2,7-dimethoxy-9H-xanthen-9-one: Similar structure but different substitution pattern.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with different hydroxyl and methoxy substitutions.
Uniqueness
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
属性
CAS 编号 |
116368-97-9 |
|---|---|
分子式 |
C15H12O7 |
分子量 |
304.25 g/mol |
IUPAC 名称 |
1,3,8-trihydroxy-2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O7/c1-20-6-3-7(16)11-9(4-6)22-10-5-8(17)15(21-2)14(19)12(10)13(11)18/h3-5,16-17,19H,1-2H3 |
InChI 键 |
WWLABYIROBORPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


